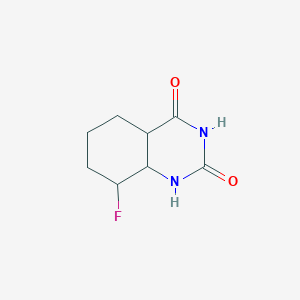
3-Methylcyclopentane-1,2-dione-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylcyclopentane-1,2-dione-d6 is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. Deuterated compounds are often used in scientific research due to their unique properties, such as stability and the ability to act as tracers in various chemical processes .
Vorbereitungsmethoden
The synthesis of 3-Methylcyclopentane-1,2-dione-d6 involves several steps. One common method includes the preparation of 2-Methyl-4-ethoxalylcyclopentane-1,3,5-trione, followed by the formation of 2-Methylcyclopentane-1,3,5-trione hydrate . The process typically involves the use of sodium ethoxide, absolute ethanol, diethyl oxalate, and 2-butanone . The reaction conditions include cooling, stirring, and refluxing at specific temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Analyse Chemischer Reaktionen
3-Methylcyclopentane-1,2-dione-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Methylcyclopentane-1,2-dione-d6 has numerous applications in scientific research. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantifying chemical reactions . In biology, it can be used to study metabolic pathways and enzyme mechanisms . In medicine, deuterated compounds like this compound are explored for their potential to improve the pharmacokinetic and metabolic profiles of drugs . Additionally, it has industrial applications in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3-Methylcyclopentane-1,2-dione-d6 involves its interaction with molecular targets and pathways. As a deuterated compound, it can affect the rate of chemical reactions by altering the kinetic isotope effect . This can lead to changes in the metabolic and pharmacokinetic profiles of drugs that incorporate deuterium . The specific molecular targets and pathways depend on the context of its use, such as enzyme interactions in biological systems .
Vergleich Mit ähnlichen Verbindungen
3-Methylcyclopentane-1,2-dione-d6 can be compared with other similar compounds, such as 3-Methyl-1,2-cyclopentanedione and 2-Methylcyclopentane-1,3-dione . While these compounds share structural similarities, the presence of deuterium in this compound makes it unique. Deuterium substitution can enhance the stability and alter the reaction kinetics of the compound, making it valuable for specific research applications . Other similar compounds include 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one and 2-Hydroxy-3-methyl-2-cyclopenten-1-one .
Eigenschaften
Molekularformel |
C6H8O2 |
|---|---|
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
3,3,5-trideuterio-5-(trideuteriomethyl)cyclopentane-1,2-dione |
InChI |
InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3/i1D3,3D2,4D |
InChI-Schlüssel |
OACYKCIZDVVNJL-ZZNHVBHDSA-N |
Isomerische SMILES |
[2H]C1(CC(C(=O)C1=O)([2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC1CCC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


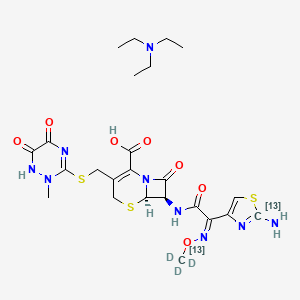
![2-Fluoro-7-azaspiro[3.5]nonane](/img/structure/B12361302.png)
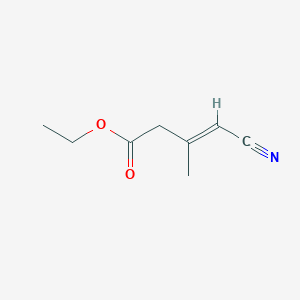


![2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12361330.png)
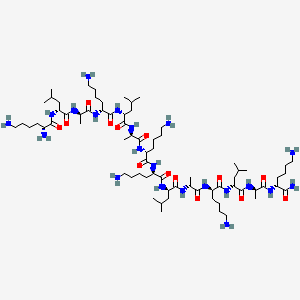

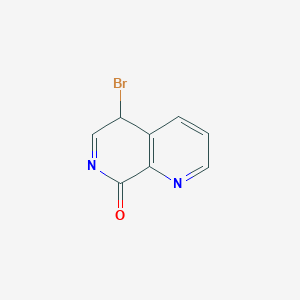
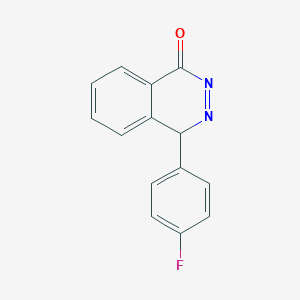
![6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B12361365.png)
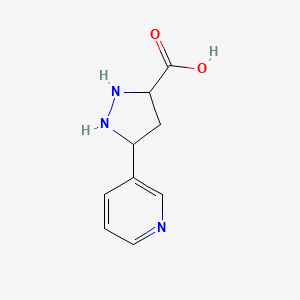
![Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)
